molecular formula C8H28N4Si4 B1588750 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane CAS No. 2587-47-5

1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane

Cat. No.: B1588750
CAS No.: 2587-47-5
M. Wt: 292.68 g/mol
InChI Key: BGMNUYOGMMCWIX-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane is an organosilicon compound with the molecular formula C8H28N4Si4. This compound is characterized by its cyclic structure, consisting of alternating silicon and nitrogen atoms, each bonded to two methyl groups. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .

Scientific Research Applications

1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane has a wide range of applications in scientific research:

Safety and Hazards

1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to wear protective gloves, clothing, and eye/face protection when handling this substance . It should be used only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane can be synthesized through the reaction of hexamethyldisilazane with silicon tetrachloride. The reaction typically occurs under anhydrous conditions and requires a catalyst, such as a tertiary amine, to facilitate the formation of the cyclic structure. The reaction can be represented as follows:

4(CH3)3SiNH2+SiCl4(CH3)2Si4N4(CH3)8+4HCl4 \text{(CH}_3\text{)}_3\text{SiNH}_2 + \text{SiCl}_4 \rightarrow \text{(CH}_3\text{)}_2\text{Si}_4\text{N}_4\text{(CH}_3\text{)}_8 + 4 \text{HCl} 4(CH3​)3​SiNH2​+SiCl4​→(CH3​)2​Si4​N4​(CH3​)8​+4HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form siloxane derivatives.

    Reduction: Reduction reactions can lead to the formation of silazane derivatives with different substituents.

    Substitution: The methyl groups attached to the silicon atoms can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as a Lewis acid, to facilitate the exchange of functional groups.

Major Products Formed:

Comparison with Similar Compounds

    Octamethylcyclotetrasiloxane: This compound has a similar cyclic structure but contains oxygen atoms instead of nitrogen atoms.

    Hexamethyldisilazane: A simpler silazane compound with two silicon atoms and one nitrogen atom.

    Tetramethylsilane: A related organosilicon compound with a linear structure.

Uniqueness: 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane is unique due to its cyclic structure with alternating silicon and nitrogen atoms. This configuration imparts distinct chemical properties, such as high reactivity and stability, making it valuable in various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane involves the reaction of hexamethyldisilazane with trimethylsilyl chloride in the presence of a Lewis acid catalyst.", "Starting Materials": [ "Hexamethyldisilazane", "Trimethylsilyl chloride", "Lewis acid catalyst" ], "Reaction": [ "Add hexamethyldisilazane to a reaction flask", "Add trimethylsilyl chloride to the reaction flask", "Add a Lewis acid catalyst to the reaction flask", "Heat the reaction mixture to reflux", "Allow the reaction to proceed for several hours", "Cool the reaction mixture to room temperature", "Extract the product with a suitable solvent", "Purify the product by distillation or chromatography" ] }

CAS No.

2587-47-5

Molecular Formula

C8H28N4Si4

Molecular Weight

292.68 g/mol

IUPAC Name

1,2,3,4,5,6,7,8-octamethyl-1,3,5,7,2,4,6,8-tetrazatetrasilocane

InChI

InChI=1S/C8H28N4Si4/c1-9-13(5)10(2)15(7)12(4)16(8)11(3)14(9)6/h13-16H,1-8H3

InChI Key

BGMNUYOGMMCWIX-UHFFFAOYSA-N

SMILES

CN1[Si](N([Si](N([Si](N([Si]1C)C)C)C)C)C)C

Canonical SMILES

CN1[SiH](N([SiH](N([SiH](N([SiH]1C)C)C)C)C)C)C

2587-47-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane
Reactant of Route 2
1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane
Reactant of Route 3
1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane
Reactant of Route 4
1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane
Reactant of Route 5
1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane
Reactant of Route 6
1,2,3,4,5,6,7,8-Octamethylcyclotetrasilazane

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